![molecular formula C11H9BrN2O2S B14917165 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide](/img/structure/B14917165.png)
2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide
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Overview
Description
2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a bromine atom at the 2-position and a methoxy group at the 5-position on the benzene ring, with a thiazol-2-yl group attached to the amide nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide typically involves the reaction of 2-bromo-5-methoxybenzoic acid with thiazol-2-ylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-azido-5-methoxy-N-(thiazol-2-yl)benzamide or 2-thio-5-methoxy-N-(thiazol-2-yl)benzamide.
Oxidation: Formation of 2-bromo-5-hydroxy-N-(thiazol-2-yl)benzamide.
Reduction: Formation of 2-bromo-5-methyl-N-(thiazol-2-yl)benzamide.
Hydrolysis: Formation of 2-bromo-5-methoxybenzoic acid and thiazol-2-ylamine.
Scientific Research Applications
2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to the active sites of enzymes, thereby blocking their function and leading to the desired biological outcome .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(thiazol-2-yl)benzamide
- 2-Bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- 2-Bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is unique due to the presence of both the bromine and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring makes this compound a valuable scaffold for the development of new bioactive molecules .
Biological Activity
2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a thiazole ring and methoxy-substituted benzamide core, suggest diverse pharmacological properties. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃BrN₂O₂S, with a molecular weight of 353.24 g/mol. The compound's structure incorporates both thiazole and methoxy groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing thiazole and benzofuran moieties exhibit notable antimicrobial and anticancer properties. The biological activity of this compound can be attributed to its interactions with specific molecular targets, potentially modulating enzyme activities or receptor binding.
Antimicrobial Activity
Studies have shown that thiazole derivatives often possess significant antimicrobial properties. The mechanism may involve the disruption of microbial cell wall synthesis or interference with metabolic pathways. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that this compound could similarly exhibit antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been investigated through several studies focusing on its cytotoxic effects against different cancer cell lines. For example, one study reported that thiazole derivatives exhibited IC50 values indicating potent cytotoxicity against human melanoma and glioblastoma cells . The presence of the methoxy group in the structure is believed to enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may act as a modulator at various receptor sites, influencing cellular signaling pathways.
- Cell Cycle Interference : By inducing apoptosis or altering cell cycle progression, the compound can effectively reduce cancer cell viability.
Case Studies and Research Findings
Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of this compound:
Properties
Molecular Formula |
C11H9BrN2O2S |
---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
2-bromo-5-methoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15) |
InChI Key |
RSMRBZNUOOELBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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